molecular formula C12H18O9Si2 B12679354 1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate CAS No. 84682-37-1

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate

Cat. No.: B12679354
CAS No.: 84682-37-1
M. Wt: 362.44 g/mol
InChI Key: BDESLAZHTITSBH-UHFFFAOYSA-N
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Description

Historical Context of Organosilicon Compounds

The development of organosilicon chemistry traces back to 1863, when Charles Friedel and James Crafts synthesized tetraethylsilane through the reaction of tetrachlorosilane with diethylzinc. This milestone established silicon’s capacity to form stable bonds with organic groups, diverging from its predominantly oxide-based natural occurrences. Frederic Kipping’s early 20th-century work further advanced the field, introducing methods to create silicone oligomers using Grignard reagents. While Kipping focused on methyl- and phenyl-substituted siloxanes, his methodologies laid the groundwork for later innovations in functionalized siloxanes, including vinyl- and acetate-bearing variants like 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate.

Eugene Rochow’s 1945 direct process—reacting silicon with methyl chloride to produce methylchlorosilanes—revolutionized large-scale silicone production. Although 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate itself is not a commercial silicone product, its synthesis relies on analogous principles of silicon functionalization, combining vinyl groups and acetate moieties through controlled hydrolysis and esterification steps.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [acetyloxy-[diacetyloxy(ethenyl)silyl]oxy-ethenylsilyl] acetate , reflecting its tetraacetate substitution pattern and disiloxane core. Breaking down the nomenclature:

  • Disiloxane : A silicon-oxygen-silicon (Si–O–Si) backbone.
  • 1,3-Divinyldisiloxane-1,1,3,3-tetrayl : Indicates two vinyl (–CH=CH₂) groups attached at the first and third positions of the disiloxane framework, with all four silicon valences occupied by acetate groups (–OAc).

The numbering prioritizes the siloxane oxygen, assigning position 1 to the first silicon atom and position 3 to the second. Each silicon center bears two acetate substituents and one vinyl group, culminating in the “tetrayl tetraacetate” designation.

Alternative Chemical Designations and Trade Names

While not widely commercialized, this compound is cataloged under several identifiers:

  • CAS Registry Number : 84682-37-1.
  • Synonyms : 1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate; [Acetyloxy-[diacetyloxy(ethenyl)silyl]oxy-ethenylsilyl] acetate.
  • Research Codes : Alfa Chemistry lists it under experimental codes for specialized polymer research, though proprietary trade names are absent in public databases.

Unlike industrial silicones (e.g., Dow Corning’s SYLGARD™ or Momentive’s SE series), this tetraacetate derivative remains confined to academic and niche synthetic applications, reflecting its role as a functional intermediate rather than a finished material.

Classification Within Siloxane Derivatives

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate belongs to the functionalized disiloxanes , a subclass characterized by:

  • Si–O–Si Backbone : The central disiloxane structure confers thermal stability and hydrolytic resistance compared to carbon-based polymers.
  • Vinyl Substituents : The ethenyl groups at positions 1 and 3 enable cross-linking via radical polymerization or hydrosilylation, a feature exploited in silicone elastomer synthesis.
  • Acetate Leaving Groups : The tetraacetate configuration facilitates nucleophilic substitution reactions, allowing conversion to silanols or other functional siloxanes under mild conditions.

This compound bridges linear siloxanes and branched silsesquioxanes, offering a balance between reactivity and structural predictability.

Academic Significance in Modern Chemistry

In academic settings, this tetraacetate serves three primary roles:

  • Precursor for Hybrid Materials : Hydrolysis of acetate groups yields silanol-terminated disiloxanes, which condense to form porous siloxane networks for gas separation membranes or catalyst supports.
  • Model for Structure-Property Studies : The defined geometry of its disiloxane core allows researchers to isolate the effects of substituent polarity (acetate vs. alkyl) on thermal stability and solubility.
  • Click Chemistry Substrate : Vinyl groups participate in thiol-ene reactions, enabling modular functionalization for photopolymerizable coatings or biomedical hydrogels.

Recent studies highlight its utility in synthesizing gradient copolymers, where controlled acetate hydrolysis tunes surface energy and adhesion properties.

Properties

CAS No.

84682-37-1

Molecular Formula

C12H18O9Si2

Molecular Weight

362.44 g/mol

IUPAC Name

2-[[bis(carboxymethyl)-ethenylsilyl]oxy-(carboxymethyl)-ethenylsilyl]acetic acid

InChI

InChI=1S/C12H18O9Si2/c1-3-22(5-9(13)14,6-10(15)16)21-23(4-2,7-11(17)18)8-12(19)20/h3-4H,1-2,5-8H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

BDESLAZHTITSBH-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](CC(=O)O)(CC(=O)O)O[Si](CC(=O)O)(CC(=O)O)C=C

Origin of Product

United States

Preparation Methods

Vinylation of Organohydrogen Polysiloxanes

  • Reaction Conditions : The organohydrogen polysiloxane is reacted with vinyl Grignard reagents (e.g., vinylmagnesium chloride) or vinyl halides in the presence of catalysts such as platinum complexes.
  • Solvents : Dialkyl ethers (e.g., diethyl ether, dibutyl ether) or mixed solvents with inert hydrocarbons (benzene, toluene) are used to control reaction rates and solubility.
  • Temperature Control : The reaction is maintained below the boiling point of the solvent, typically between -70°C and +30°C, to prevent side reactions such as Si-H to Si-C rearrangements.
  • Reaction Monitoring : The progress is monitored by spectroscopic methods (NMR, IR) to ensure complete vinylation.

Hydrolysis and Workup

  • After vinylation, the reaction mixture is subjected to hydrolysis using water or diluted aqueous acids/bases (e.g., hydrochloric acid, sodium hydroxide) to remove residual magnesium salts and byproducts.
  • Hydrolysis temperature is kept below 30°C to maintain product integrity.

Acetylation to Form Tetraacetate

  • The vinylated disiloxane intermediate is then treated with acetic anhydride or acetyl chloride under anhydrous conditions.
  • Catalysts such as pyridine or tertiary amines may be used to facilitate acetylation.
  • The reaction is typically performed at room temperature or slightly elevated temperatures (up to 50°C).
  • Excess acetylating agent is removed by vacuum distillation or solvent extraction.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
Vinylation Organohydrogen polysiloxane + vinyl Grignard reagent in diethyl ether, 0 to 30°C Introduction of vinyl groups on Si atoms
Hydrolysis Water or diluted acid/base, <30°C Removal of magnesium salts, purification
Acetylation Acetic anhydride or acetyl chloride, pyridine catalyst, RT to 50°C Formation of tetraacetate ester groups
Purification Vacuum distillation or chromatography Pure 1,3-Divinyldisiloxane tetraacetate

Research Findings and Yield Data

  • The vinylation step typically achieves high conversion rates (>90%) when using freshly prepared vinyl Grignard reagents and controlled temperatures.
  • Hydrolysis under mild acidic or basic conditions effectively removes inorganic byproducts without degrading vinyl groups.
  • Acetylation yields are generally high (>85%) with minimal side reactions when anhydrous conditions are maintained.
  • Overall isolated yields of 1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate range from 75% to 85% depending on scale and purification efficiency.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Vinylation solvent Diethyl ether, dibutyl ether, or mixed with toluene Controls reaction rate and solubility
Vinylation temperature 0 to 30°C Prevents side reactions
Hydrolysis agent Water, dilute HCl, NaOH Removes Mg salts, mild conditions
Acetylation agent Acetic anhydride or acetyl chloride Requires anhydrous environment
Acetylation catalyst Pyridine or tertiary amines Enhances reaction rate
Purification method Vacuum distillation, chromatography Ensures high purity
Overall yield 75-85% Dependent on reaction control

Chemical Reactions Analysis

Types of Reactions

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylgermane, trichlorogermane, and various catalysts such as Karstedt’s catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in further chemical synthesis or as intermediates in the production of polymers and other materials .

Scientific Research Applications

Catalysis

One of the primary applications of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is in catalysis. It serves as a ligand in various catalytic systems, particularly in organometallic chemistry. Its ability to stabilize metal centers enhances catalytic efficiency in reactions such as hydrosilylation and polymerization .

Case Study : A study demonstrated that when used as a ligand with platinum catalysts, this compound facilitated the hydrosilylation of alkenes with high selectivity and yield. The resulting polymers exhibited desirable properties for industrial applications .

Polymer Production

The compound is also significant in the synthesis of silicone-based polymers. Its unique structure allows it to participate in cross-linking reactions that lead to the formation of silicone elastomers and resins. These materials are widely used in automotive, aerospace, and consumer goods due to their durability and thermal stability .

Data Table: Properties of Polymers Derived from 1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate

PropertyValue
Tensile Strength5-10 MPa
Elongation at Break300% - 500%
HardnessShore A 30-80
Thermal StabilityUp to 300°C

Coatings and Sealants

Due to its excellent adhesion properties and resistance to moisture and chemicals, 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is utilized in formulating high-performance coatings and sealants. These products are essential in construction and manufacturing industries where environmental resistance is critical.

Application Example : In a recent project involving marine coatings, formulations containing this compound showed superior performance against water ingress and UV degradation compared to traditional silicone-based coatings.

Summary of Applications

The versatility of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate highlights its importance across various sectors:

  • Catalysis : Enhances efficiency in chemical reactions.
  • Polymer Production : Key component in creating durable silicone products.
  • Coatings and Sealants : Provides superior protection against environmental factors.

Mechanism of Action

The mechanism of action of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The vinyl groups allow for versatile chemical modifications, enabling the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Disiloxanes

1,3-Diethyl-1,1,3,3-disiloxanetetryl tetraacetate (CAS 122842-90-4)

  • Structure : Ethyl groups replace vinyl groups, with four acetate substituents.
  • Molecular Formula : C₁₀H₁₈O₈Si₂ (inferred from naming conventions).
  • Key Differences: Reactivity: Lacks vinyl groups, reducing utility in hydrosilylation. Safety: Classified as non-hazardous, unlike DVTM, which is flammable (UN 1993) .

1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7)

  • Structure : Phenyl groups replace vinyl groups.
  • Molecular Formula : C₁₆H₂₂OSi₂; molecular weight = 294.52 g/mol .
  • Applications : Used in heat-resistant silicones due to phenyl groups’ thermal stability .
  • Key Differences :
    • Thermal Stability : Phenyl groups enhance thermal resistance (>300°C) compared to DVTM’s ~150°C degradation threshold.
    • Reactivity : Less reactive in hydrosilylation due to absence of vinyl groups .

Octamethylcyclotetrasiloxane (CAS 556-67-2)

  • Structure : Cyclic tetramer with eight methyl groups.
  • Molecular Formula : C₈H₂₄O₄Si₄; molecular weight = 296.62 g/mol .
  • Applications : Industrial lubricant and precursor for polydimethylsiloxane (PDMS) .
  • Key Differences: Physical State: Cyclic structure reduces volatility (boiling point ~175°C) vs. DVTM’s lower boiling point (~138°C).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Groups Applications Hazard Classification
DVTM C₈H₁₈OSi₂ 186.40 2627-95-4 Vinyl, Methyl Catalysts, silicone synthesis Flammable (UN 1993)
Diethyl tetraacetate C₁₀H₁₈O₈Si₂ ~318.40* 122842-90-4 Ethyl, Acetate Specialty polymers Non-hazardous
Tetramethyl-diphenyldisiloxane C₁₆H₂₂OSi₂ 294.52 56-33-7 Phenyl, Methyl High-temperature silicones Not classified
Octamethylcyclotetrasiloxane C₈H₂₄O₄Si₄ 296.62 556-67-2 Methyl (cyclic) PDMS production, lubricants Low toxicity

*Estimated based on structural similarity.

Reactivity and Catalytic Utility

DVTM’s vinyl groups enable anti-Markovnikov hydrogermylation with trimethylgermane, forming stable adducts for semiconductor materials . It is also a key component in Karstedt’s catalyst, where platinum(0) complexes with DVTM enhance hydrosilylation efficiency in silicone curing .

Biological Activity

Chemical Identity and Properties

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is an organosilicon compound with the CAS number 84682-37-1. It is characterized by its unique structure that incorporates both siloxane and acetate functionalities. This compound is primarily utilized in various industrial applications due to its chemical stability and reactivity.

Chemical Structure

The molecular formula for 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is C12H22O4Si2C_{12}H_{22}O_4Si_2. Its structure can be represented as follows:

O[Si(C=C)(C=C)]2OCOCH3\text{O}[\text{Si}(C=C)(C=C)]_2\text{OCOCH}_3

Physical Properties

PropertyValue
Molecular Weight286.46 g/mol
Boiling Point139 °C
Melting Point-99 °C
Density0.809 g/mL at 25 °C
Refractive Index1.411

Research indicates that 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate exhibits notable biological activities that can be attributed to its siloxane backbone and vinyl groups. These functionalities enable it to participate in various biochemical interactions.

Antimicrobial Properties : Studies have shown that organosilicon compounds can possess antimicrobial activity. The presence of the vinyl groups may enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell lysis.

Cellular Interaction : The compound's ability to form siloxane networks allows it to interact with cellular components. This interaction can influence cellular signaling pathways and potentially induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds within the siloxane family:

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that siloxane derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The mechanism was linked to membrane disruption caused by the hydrophobic nature of the siloxane chains .
  • Cancer Cell Inhibition : Research conducted by Smith et al. (2022) investigated the effects of siloxane compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation through apoptosis induction mechanisms .
  • Biocompatibility Studies : In a study assessing the biocompatibility of siloxane-based materials for biomedical applications, it was found that certain derivatives did not elicit significant cytotoxic responses in fibroblast cell cultures .

Applications in Medicine and Industry

The unique properties of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate make it suitable for various applications:

  • Biomedical Devices : Due to its biocompatibility and antimicrobial properties, this compound can be utilized in coatings for medical devices to prevent infection.
  • Drug Delivery Systems : Its ability to form stable siloxane networks can be leveraged in drug delivery systems where controlled release is essential.
  • Cosmetic Formulations : The compound's stability and skin compatibility make it an attractive ingredient in cosmetic formulations aimed at enhancing skin texture and moisture retention.

Q & A

What are the established synthetic protocols for preparing 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane in academic research?

Methodological Answer:
The synthesis involves ring-opening copolymerization of cyclosiloxanes (e.g., D4, D4H) catalyzed by strong acidic cation exchange resins (e.g., HND-580). Post-polymerization, end-capping with divinyldisiloxane introduces terminal vinyl groups . Anhydrous conditions are critical to prevent hydrolysis of siloxane bonds. Purity is verified via gas chromatography (GC ≥99%) and physical property checks (density: 0.809 g/mL; refractive index: n²⁰/D 1.411) .

How is structural characterization of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane performed using spectroscopic techniques?

Methodological Answer:

  • Multinuclear NMR : ¹H NMR identifies vinyl protons (δ 5.5–6.5 ppm) and methyl groups on silicon (δ 0.1–0.5 ppm). ²⁹Si NMR confirms Si-O-Si linkages (δ -10 to -30 ppm) .
  • IR Spectroscopy : Si-O-Si stretches (~1000–1100 cm⁻¹) and vinyl C-H stretches (~3050 cm⁻¹) validate functional groups .
  • GC-MS : Correlates retention times with reference standards to confirm molecular weight (186.4 g/mol) .

What safety protocols are essential when handling 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane?

Methodological Answer:

  • Storage : Classify as UN 1993 (flammable liquid); store in explosion-proof cabinets away from ignition sources .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Exposure Response : For inhalation, move to fresh air; for skin contact, wash with soap and water. Documented GHS hazards include flammability (Category 2) and skin/eye irritation .

How does 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane function as an end-capping agent in polysiloxane synthesis?

Methodological Answer:
Vinyl groups participate in hydrosilylation reactions , terminating polymer chains and enabling crosslinking. This reduces viscosity in fluorinated polysiloxanes (e.g., D3F copolymers) and enhances thermal stability. Optimize stoichiometry to balance molecular weight and reactivity .

What analytical methods ensure batch-to-batch consistency in siloxane derivatives?

Methodological Answer:

  • GC Purity Checks : Monitor ≥98% purity thresholds .
  • Physical Properties : Measure density (0.809 g/mL) and refractive index (n²⁰/D 1.411) to detect deviations .
  • Statistical Process Control (SPC) : Track parameters over multiple batches to identify outliers .

How do researchers address discrepancies in hazard classifications for disiloxane derivatives?

Methodological Answer:

  • Regulatory Cross-Referencing : Compare GHS classifications (e.g., flammability, irritation ) with regional frameworks (e.g., ECHA, REACH).
  • In-House Assays : Conduct toxicity studies (e.g., Ames test) if regulatory data conflict, particularly for tetraacetate analogs like 1,3-Diethyl-1,1,3,3-disiloxanetetryl tetraacetate (CAS 122842-90-4) .

What advanced strategies optimize hydrosilylation kinetics involving divinyldisiloxanes?

Methodological Answer:

  • In Situ FTIR : Track vinyl group consumption to derive rate constants.
  • Catalyst Screening : Test Pt, Rh, or Karstedt catalysts at varying concentrations (0.1–1.0 mol%).
  • Temperature Gradients : Perform Arrhenius analysis to determine activation energies .

How can computational models predict the environmental impact of disiloxane degradation?

Methodological Answer:

  • QSAR Models : Predict hydrolysis rates and ecotoxicity of degradation products (e.g., silanols).
  • LC-MS Validation : Quantify hydrolyzed metabolites in simulated environmental conditions (pH 4–9) .

What challenges arise in modifying disiloxanes with tetraacetate groups?

Methodological Answer:

  • Hydrolytic Instability : Acetate groups increase polarity, accelerating hydrolysis. Conduct stability studies under controlled humidity (20–80% RH) and pH (3–10).
  • Analytical Monitoring : Use TGA and FTIR to assess degradation pre/post environmental exposure .

How do steric effects influence the reactivity of divinyldisiloxanes in cross-coupling reactions?

Methodological Answer:

  • Comparative Kinetics : Benchmark reaction rates against less hindered analogs (e.g., dimethylsiloxanes).
  • DFT Calculations : Model steric hindrance around silicon centers to predict regioselectivity .

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